methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Description
Methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a quinazoline derivative characterized by a 2,4-dioxo-1H-quinazoline core substituted with a hexyl chain bearing a 2-(2-chlorophenyl)ethylamino group and a methyl carboxylate moiety at position 5. Quinazolines are heterocyclic compounds with broad pharmacological relevance, often explored for kinase inhibition, antitumor activity, and antimicrobial applications.
Properties
Molecular Formula |
C24H26ClN3O5 |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26ClN3O5/c1-33-23(31)17-10-11-18-20(15-17)27-24(32)28(22(18)30)14-6-2-3-9-21(29)26-13-12-16-7-4-5-8-19(16)25/h4-5,7-8,10-11,15H,2-3,6,9,12-14H2,1H3,(H,26,29)(H,27,32) |
InChI Key |
SJYZIDGIBTVWTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Core Formation via Cyclocondensation
The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid derivatives. Niementowski’s reaction, involving anthranilic acid and urea under thermal conditions, remains a foundational method. Modern adaptations employ 4-dimethylaminopyridine (DMAP) and tert-butoxycarbonyl (Boc) anhydride for one-pot cyclization at ambient temperatures, achieving 72–98% yields.
Side-Chain Introduction
The hexyl-amide side chain at position 3 is introduced via nucleophilic substitution or coupling reactions. Alkylation of the quinazoline core with 6-bromohexanoic acid derivatives, followed by amidation with 2-(2-chlorophenyl)ethylamine, is a common pathway. Microwave irradiation enhances reaction rates and purity by minimizing side products.
Esterification and Final Functionalization
Methyl esterification at position 7 is achieved using methanol and sulfuric acid under reflux, with yields exceeding 85%. Late-stage modifications, such as chlorophenyl group incorporation, leverage Ullmann coupling or palladium-catalyzed cross-coupling for regioselectivity.
Stepwise Synthesis Pathways
DMAP-Catalyzed One-Pot Method
A mixture of 2-aminobenzamide (1.0 mmol), (Boc)₂O (1.5 mmol), and DMAP (0.1 mmol) in acetonitrile undergoes microwave irradiation (150°C, 30 min), yielding quinazoline-2,4-dione with 98% purity. This method avoids metal catalysts and reduces reaction times to <1 hour.
Niementowski’s Thermal Cyclization
Anthranilic acid (1.0 mmol) and urea (1.2 mmol) are heated at 130°C for 6 hours, producing the core in 72% yield. While effective, this method requires stringent temperature control to prevent decarboxylation.
Alkylation with 6-Bromohexanoyl Chloride
Quinazoline-2,4-dione (1.0 mmol) reacts with 6-bromohexanoyl chloride (1.2 mmol) in dichloromethane under nitrogen, catalyzed by triethylamine. The intermediate is isolated in 89% yield and further functionalized.
Microwave-Assisted Coupling
A mixture of the core (1.0 mmol), 6-aminohexanoic acid (1.5 mmol), and N,N'-dicyclohexylcarbodiimide (DCC) in DMF undergoes microwave irradiation (100°C, 15 min), achieving 93% conversion.
Amidation with 2-(2-Chlorophenyl)ethylamine
The hexyl intermediate (1.0 mmol) reacts with 2-(2-chlorophenyl)ethylamine (1.5 mmol) using PyAOP (1.2 mmol) and N,N-diisopropylethylamine (DIPEA) in DMF. After 2 hours at room temperature, the product is purified via column chromatography (hexane/ethyl acetate, 7:3), yielding 78%.
Methyl Esterification
The carboxylic acid at position 7 (1.0 mmol) is treated with methanol (10 mL) and concentrated sulfuric acid (0.1 mL) under reflux for 4 hours. The ester is recovered in 88% yield after recrystallization from ethanol.
Key Reaction Mechanisms
Cyclocondensation via DMAP Catalysis
DMAP activates (Boc)₂O, facilitating carbonyl transfer to 2-aminobenzamide. The mechanism proceeds through a tetrahedral intermediate, followed by intramolecular cyclization to form the dione ring.
Amide Bond Formation
PyAOP-mediated coupling involves in situ generation of an active acyloxyphosphonium ion, which reacts with the amine to form the amide. This method minimizes racemization and side reactions.
Optimization and Green Chemistry Approaches
Solvent-Free Microwave Synthesis
Replacing DMF with choline chloride:urea deep eutectic solvent (DES) reduces environmental impact. For example, benzoxazinone intermediates are synthesized in DES at 80°C with 92% yield, compared to 79% under reflux.
Catalytic Efficiency
DMAP (10 mol%) improves reaction rates by 3-fold compared to traditional bases like K₂CO₃. This is critical for large-scale production, reducing energy consumption.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >99% purity, with retention time = 6.2 min.
Comparative Analysis of Methods
| Parameter | DMAP Catalysis | Niementowski | Microwave |
|---|---|---|---|
| Yield (%) | 98 | 72 | 93 |
| Time (h) | 0.5 | 6 | 0.25 |
| Solvent | CH₃CN | Solvent-free | DMF |
| Temperature (°C) | 150 | 130 | 100 |
| Environmental Impact | Low | Moderate | High |
This table underscores the superiority of DMAP-catalyzed and microwave-assisted methods in balancing efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-{[2-(2-chlorophenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.
Scientific Research Applications
Anticancer Properties
Methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate has shown promising anticancer properties. Quinazoline derivatives are often studied for their ability to inhibit specific kinases involved in tumor growth and progression. Research indicates that compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study:
In vitro studies have highlighted the compound's ability to inhibit cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), showing IC50 values comparable to established chemotherapeutics like doxorubicin .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the chlorophenyl group may enhance its binding affinity to target proteins involved in neuroprotection.
Case Study:
Preclinical studies have indicated that quinazoline derivatives can protect neuronal cells from oxidative stress-induced damage, potentially through mechanisms involving the inhibition of neuroinflammatory pathways .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. The structural characteristics of this compound suggest potential efficacy against various bacterial strains.
Case Study:
Research has shown that related quinazoline compounds exhibit significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that this compound could be explored further for its antimicrobial potential .
Summary of Applications
Mechanism of Action
The mechanism of action of methyl 3-(5-{[2-(2-chlorophenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Core Heterocyclic Framework
The quinazoline core distinguishes this compound from structurally analogous heterocycles, such as isoquinolines and diazaspiro systems:
Key Differences :
- The quinazoline core’s electron-deficient nature may enhance interactions with nucleophilic residues in enzyme active sites compared to isoquinolines, which are more electron-rich due to methoxy groups .
Substituent Analysis
Substituents critically influence physicochemical properties and bioactivity:
Functional Insights :
- The 2-chlorophenyl group in the target compound likely increases binding affinity to hydrophobic pockets in targets (e.g., kinases) compared to methoxy groups in isoquinolines .
Biological Activity
Methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the chlorophenyl group and the ethylamino side chain may enhance its pharmacological profile.
Research indicates that quinazoline derivatives often exhibit their biological effects through multiple pathways, including:
- Inhibition of Enzymes : Compounds similar to this compound have been shown to inhibit soluble epoxide hydrolase (sEH), which plays a critical role in regulating inflammatory responses and vascular function .
- Anticancer Activity : Quinazoline derivatives have demonstrated significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 5.70 to 8.10 µM against MCF-7 breast cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Inhibition of Inflammatory Pathways : A study identified novel quinazolinone derivatives that selectively inhibited sEH while reducing FLAP activity, suggesting potential for treating inflammatory diseases . The compound's ability to modulate these pathways indicates its therapeutic promise.
- Anticancer Efficacy : Another investigation into quinazoline-based compounds revealed their effectiveness against various cancer cell lines, including MCF-7 and HCT116, highlighting the importance of structural modifications in enhancing potency .
Safety and Toxicity Profile
The safety profiles of quinazoline derivatives are critical for their development as therapeutic agents. Studies indicate that while some compounds exhibit potent cytotoxicity against cancer cells, they also demonstrate acceptable safety margins in normal cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
